Glafenine hydrochloride, chemically named 2,3-diphenyl-1-(2-propyloxyphenyl)-3-pyrazolin-5-one hydrochloride, is a non-steroidal anti-inflammatory drug (NSAID) []. It belongs to the anthranilic acid derivative class of NSAIDs []. Glafenine hydrochloride is primarily recognized for its analgesic and anti-inflammatory properties []. In scientific research, it has been explored for its potential use in treating various conditions, including pain, inflammation, and corneal dystrophy [, ].
Glafenine hydrochloride, also known by its chemical name 4(2'-carboxyphenylamino)-7-chloroquinoline hydrochloride, is synthesized through a series of chemical reactions involving readily available precursors. Its classification as an NSAID places it among compounds that alleviate pain and inflammation without the use of steroids.
The synthesis of glafenine hydrochloride involves several key steps:
The molecular structure of glafenine hydrochloride can be described as follows:
The structural integrity is essential for its interaction with biological targets, influencing its pharmacological properties.
Glafenine hydrochloride participates in various chemical reactions that can alter its properties or lead to the formation of other derivatives:
These reactions are crucial in understanding how glafenine behaves in biological systems and during pharmaceutical formulation.
The mechanism of action of glafenine hydrochloride primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This reduction results in:
These mechanisms highlight glafenine's potential therapeutic applications beyond traditional pain relief.
Glafenine hydrochloride exhibits several notable physical and chemical properties:
These properties are important for formulation development and storage conditions.
Glafenine hydrochloride has several scientific applications:
Glafenine hydrochloride (C₁₉H₁₈Cl₂N₂O₄) is classified as a nonsteroidal anti-inflammatory drug (NSAID) with demonstrated efficacy in experimental pharmacology. Unlike clinically approved NSAIDs, glafenine is primarily utilized in research contexts due to its withdrawal from clinical markets. Its experimental applications include:
Table 1: Experimental Models of Glafenine Hydrochloride Application
Research Context | Experimental System | Key Outcome | Reference |
---|---|---|---|
CFTR Correction | Differentiated HBE cells | G85E-CFTR rescue to 13.4% of wild-type function | [1] |
Anti-proliferative Action | Human aortic SMCs/ECs | G2/M cell cycle arrest; tenascin synthesis inhibition | [7] |
NSAID Screening | High-throughput COX inhibition | Ranked among top NSAIDs for F508del-CFTR correction | [1] |
Glafenine hydrochloride functions as a non-selective cyclooxygenase inhibitor, targeting both COX-1 and COX-2 isoforms. Its inhibition dynamics are characterized by:
Figure 1: Binding Pocket Analysis of Glafenine in COX Isoforms
COX-1 Binding Site: - Glafenine's chloroquinoline group occupies hydrophobic pocket - Hydrogen bonding with Tyr-355 stabilizes complex COX-2 Binding Site: - Reduced hydrophobic interaction due to Val-509 substitution - Lower residence time explains moderate selectivity
The anti-inflammatory effects of glafenine hydrochloride arise from its disruption of prostaglandin biosynthesis via COX-dependent and independent pathways:
Table 2: Impact of Glafenine on Prostaglandin Pathways
Prostaglandin Pathway | Effect of Glafenine | Functional Consequence |
---|---|---|
Arachidonic acid → PGH₂ | Direct inhibition via COX blockade | Reduced precursor for all prostanoids |
PGH₂ → PGE₂ | 70–80% reduction in synthesis | Attenuated inflammation and pain signaling |
PGE₂/EP4 receptor axis | Disrupted activation | Enhanced CFTR folding and trafficking |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7